2-Amino-1-(pyridin-3-yl)ethylformate
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Overview
Description
2-Amino-1-(pyridin-3-yl)ethylformate is an organic compound with the molecular formula C8H10N2O2 This compound features a pyridine ring substituted at the 3-position with an aminoethylformate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(pyridin-3-yl)ethylformate typically involves the reaction of 3-pyridinecarboxaldehyde with an amine source under controlled conditions. One common method involves the use of triethyl orthoformate and an amine in a one-pot reaction . This method is advantageous due to its operational simplicity, high yield, and minimal waste generation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(pyridin-3-yl)ethylformate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The formate ester can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)ethylformate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethylformate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
- 2-Amino-1-(pyridin-2-yl)ethylformate
- 2-Amino-1-(pyridin-4-yl)ethylformate
- 3-Amino-1-(pyridin-2-yl)ethylformate
Comparison: 2-Amino-1-(pyridin-3-yl)ethylformate is unique due to the position of the aminoethylformate group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-position substitution may offer distinct steric and electronic properties compared to the 2- or 4-position substitutions, leading to different interaction profiles with biological targets .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2-amino-1-pyridin-3-ylethyl) formate |
InChI |
InChI=1S/C8H10N2O2/c9-4-8(12-6-11)7-2-1-3-10-5-7/h1-3,5-6,8H,4,9H2 |
InChI Key |
CMFLDUOHLUKYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)OC=O |
Origin of Product |
United States |
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